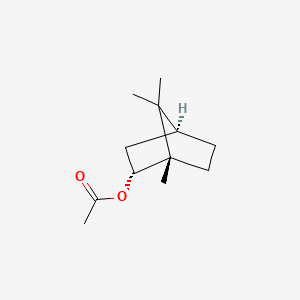

![molecular formula C₈H₁₄Cl₂N₄ B1142109 N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride CAS No. 202979-33-7](/img/structure/B1142109.png)

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of guanidine derivatives involves various chemical reactions, highlighting the versatility and complexity of these compounds. One method includes the reaction of monosubstituted guanidines with phenylbutenones, leading to the formation of N2-substituted 2-pyrimidinamines. This process demonstrates the reactivity of guanidine derivatives under specific conditions, providing a pathway to synthesize structurally related compounds (Wendelin & Schermanz, 1984). Similarly, the synthesis of 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)-guanidinium diperchlorate through the reaction of 2-N-phenyl-1,1,3,3-tetramethylguanidine with 2,6-diphenylpyran-4-one showcases another synthetic route, emphasizing the structural diversity achievable with guanidine derivatives (Gałęzowski et al., 1994).

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be quite complex, with the potential for various substituents that affect the molecule's overall properties. The crystal structure analysis of specific guanidine derivatives, such as 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, reveals insights into the spatial arrangement and bonding characteristics within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of guanidine derivatives (Gałęzowski et al., 1994).

Chemical Reactions and Properties

Guanidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further modification. For instance, the cyclocondensation reactions of N-amidinyliminium ions with different reactants to produce polycyclic guanidines highlight the synthetic utility of guanidine derivatives in constructing complex molecular structures (Overman & Wolfe, 2001).

Physical Properties Analysis

The physical properties of guanidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of specific guanidine salts can reveal the arrangement of guanidine ions and their interactions with counterions, providing insights into the material's physical characteristics and potential applications (Tiritiris & Kantlehner, 2012).

Chemical Properties Analysis

The chemical properties of guanidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in different chemical environments. The synthesis and characterization of guanidine derivatives for molecular recognition demonstrate the functional versatility of these compounds, highlighting their ability to interact with other molecules through specific recognition mechanisms (Qi et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity : Polyhexamethylene guanidine hydrochloride, a compound related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, has demonstrated potent antifungal activity against pathogenic fungi. It shows more potent antifungal activity than amphotericin B and does not cause hemolysis or lactate dehydrogenase release in a certain concentration range. The mechanism involves forming pores in fungal cell membranes, leading to cell death (Choi et al., 2017).

Antifilarial Activity : N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines, structurally related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, have been synthesized and evaluated for their antifilarial properties. The study discussed the structure-activity relationship for the antifilarial activity against adult Litomosoides carinii infections (Angelo et al., 1983).

Cardiovascular Effects : Aromatic guanidine compounds, including those similar to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, have been studied for their cardiovascular effects. These compounds primarily cause vasoconstriction without stimulating cardiac activity. Their structure-activity relationships have been compared to beta-phenylethylamines (Hughes et al., 1975).

Chemical Synthesis : Studies on the synthesis of guanidine derivatives, including those structurally related to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, provide insights into the methods and chemical properties of these compounds. For instance, reactions of guanidine with chalcones to yield pyrimidinamines have been explored (Wendelin & Kerbl, 1984).

Biological Activities Overview : A review discussing the biological activities and therapeutic applications of guanidine-containing compounds, including those similar to N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride, covers various applications in drug discovery, highlighting their potential as central nervous system agents, anti-inflammatory agents, anti-diabetic agents, chemotherapeutic agents, and in cosmetics (Sa̧czewski & Balewski, 2013).

Wirkmechanismus

While the specific mechanism of action for “N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride” is not available, guanidine, a similar compound, is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant .

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQUGRLWCPWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride | |

CAS RN |

202979-33-7 |

Source

|

| Record name | Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202979-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

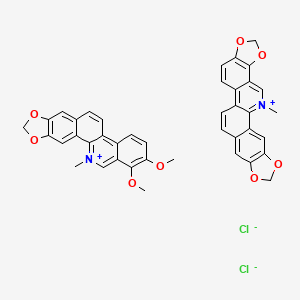

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)